Macitentan D4

描述

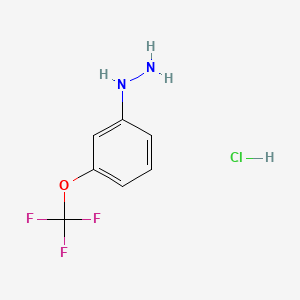

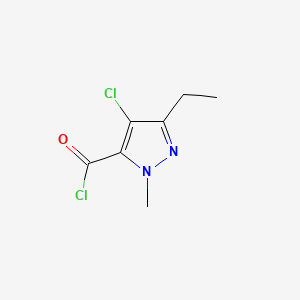

Macitentan D4 is a deuterated form of macitentan, an endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This modification aims to improve the drug’s efficacy and reduce potential side effects.

作用机制

Target of Action

Macitentan D4, also known as Macitentan-d4, is a dual endothelin receptor antagonist . It primarily targets the endothelin A and B receptors (E A and E B) . These receptors play a crucial role in the regulation of vascular tone, cell proliferation, and fibrosis .

Mode of Action

This compound acts as an antagonist to the endothelin A and B receptors, blocking signaling from endothelin-1 and -2 . It has a 50-fold increased selectivity for the ETA subtype compared to the ETB subtype . This interaction with its targets leads to a decrease in endothelin-mediated vasoconstriction, cell proliferation, and fibrosis .

Biochemical Pathways

The action of this compound affects the endothelin-1 pathway, which is implicated in the pathogenesis of pulmonary arterial hypertension (PAH) . Patients with pulmonary hypertension have increased levels of endothelin-1 in the plasma and pulmonary vascular endothelium . By blocking the endothelin receptors, this compound disrupts this pathway, leading to a decrease in vasoconstriction and cell proliferation .

Pharmacokinetics

This compound is metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4, to its active metabolite ACT-132577 . The pharmacokinetics of this compound and its active metabolite have been well described by a comprehensive population pharmacokinetic model . This model takes into account various factors such as body weight, sex, race, renal impairment, health status, and formulation .

Result of Action

The antagonistic action of this compound on the endothelin receptors leads to a decrease in endothelin-mediated vasoconstriction, cell proliferation, and fibrosis . This results in a reduction in pulmonary vascular resistance, which is beneficial in the treatment of PAH .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4 can affect the metabolism of this compound . Furthermore, factors such as the patient’s health status and renal function can also influence the pharmacokinetics and action of this compound .

生化分析

Biochemical Properties

Macitentan D4, like its parent compound Macitentan, acts as an antagonist of two endothelin (ET) receptor subtypes, ET A and ET B . It binds to these receptors and blocks signaling from endothelin-1 and -2 . This interaction plays a crucial role in managing pulmonary arterial hypertension by delaying disease progression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, it reduces the risk of first PAH-related event or all-cause death, with the treatment effect maintained across various patient subgroups .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the endothelin A and B receptors (E A and E B) and blocks signaling from endothelin-1 and -2 . This results in a decrease in intracellular calcium levels, leading to contraction of the arterial smooth muscle, as well as vascular remodeling due to cell proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that Macitentan significantly improved PVR in patients with inoperable CTEPH and was well tolerated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, chronic oral administration of Macitentan at 30 mg/kg/d significantly improved the 42-day survival in monocrotaline rats .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It is metabolized by the cytochrome P450 isoform CYP3A4 to its active metabolite ACT-132577 .

Transport and Distribution

This compound is transported and distributed within cells and tissues

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of macitentan involves several steps, starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine. The process includes nucleophilic substitution reactions, condensation reactions, and the use of various reagents such as potassium tert-butoxide, dimethyl sulfoxide, and sodium hydride . The overall yield of the synthesis is around 52%, with improvements focusing on industrial feasibility and safety .

Industrial Production Methods: Industrial production of macitentan aims to streamline the synthesis process, reduce hazardous reagents, and improve yield. One-pot processes and telescoped synthesis methods have been developed to enhance production efficiency and reduce the time cycle for batch production .

化学反应分析

Types of Reactions: Macitentan undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites.

Reduction: Less common but can occur under specific conditions.

Substitution: Nucleophilic substitution reactions are crucial in its synthesis.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes, oxygen.

Reduction: Reducing agents like sodium borohydride.

Substitution: Potassium tert-butoxide, sodium hydride, dimethyl sulfoxide.

Major Products: The primary products formed from these reactions include various metabolites and intermediates used in the synthesis of macitentan .

科学研究应用

Macitentan D4 has several scientific research applications:

Chemistry: Used as a model compound to study the effects of deuterium substitution on drug metabolism and stability.

Biology: Investigated for its role in modulating endothelin receptors and its impact on cellular signaling pathways.

Industry: Utilized in the development of more stable and effective pharmaceutical formulations.

相似化合物的比较

Bosentan: Another endothelin receptor antagonist used for pulmonary arterial hypertension.

Ambrisentan: Selectively targets endothelin A receptors.

Sitaxentan: Previously used but withdrawn due to safety concerns.

Uniqueness of Macitentan D4: this compound’s deuterium substitution provides enhanced metabolic stability and improved pharmacokinetic properties compared to its non-deuterated counterparts. This modification can lead to better efficacy and reduced side effects, making it a valuable compound in the treatment of pulmonary arterial hypertension .

属性

IUPAC Name |

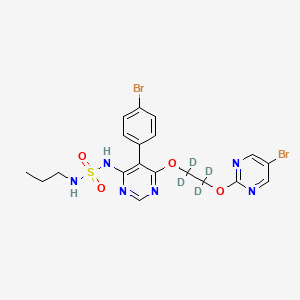

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCMEBMXRHSZKX-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Br2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。